Phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester
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Overview
Description
Phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonochloridic acid group attached to a chlorophenylmethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester typically involves the reaction of chlorophenylmethylphosphonic dichloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
Chlorophenylmethylphosphonic dichloride+Ethanol→Phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to form phosphonic acid derivatives and ethanol.
Substitution: The chlorine atom in the phosphonochloridic acid group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives and ethanol.
Substitution: New phosphonate derivatives with different functional groups.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester involves its interaction with molecular targets, such as enzymes or proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonochloridic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Phosphonochloridic acid, (chlorophenylmethyl)-, ethyl ester can be compared with other similar compounds, such as:
Phosphonochloridic acid, (methyl)-, ethyl ester: Similar structure but with a methyl group instead of a chlorophenylmethyl group.
Phosphonochloridic acid, (phenyl)-, ethyl ester: Similar structure but with a phenyl group instead of a chlorophenylmethyl group.
Phosphonochloridic acid, (chloromethyl)-, ethyl ester: Similar structure but with a chloromethyl group instead of a chlorophenylmethyl group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties compared to other phosphonate esters.
Properties
CAS No. |
92074-50-5 |
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Molecular Formula |
C9H11Cl2O2P |
Molecular Weight |
253.06 g/mol |
IUPAC Name |
[chloro-[chloro(ethoxy)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-2-13-14(11,12)9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
BSORGOIYTJZHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)Cl)Cl |
Origin of Product |
United States |
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